molecular formula C3H9HgO2 B12679773 Methoxyethylmercury hydroxide CAS No. 13268-82-1

Methoxyethylmercury hydroxide

Cat. No.: B12679773
CAS No.: 13268-82-1
M. Wt: 277.69 g/mol
InChI Key: VEOBYESSXDIMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyethylmercury hydroxide (chemical formula: C₃H₇HgO·OH) is an organomercury compound historically used as a fungicide and pesticide. Structurally, it consists of a mercury atom bonded to a methoxyethyl group (CH₃OCH₂CH₂–) and a hydroxyl group. This compound is part of a broader class of organomercurials, which include ethylmercury, phenylmercury, and ethoxyethylmercury derivatives . Its production and use have declined due to the high toxicity and environmental persistence of mercury compounds, but it remains a subject of regulatory and toxicological interest .

Properties

CAS No.

13268-82-1

Molecular Formula

C3H9HgO2

Molecular Weight

277.69 g/mol

IUPAC Name

2-methoxyethylmercury;hydrate

InChI

InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h1,3H2,2H3;;1H2

InChI Key

VEOBYESSXDIMOJ-UHFFFAOYSA-N

Canonical SMILES

COCC[Hg].O

Origin of Product

United States

Preparation Methods

Methoxyethylmercury hydroxide can be synthesized through the reaction of methoxyethylmercuric acetate with water-soluble salts. The methoxyethylmercuric acetate itself is produced from the reaction of mercuric acetate with ethylene in the presence of methyl alcohol . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methoxyethylmercury hydroxide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

    Substitution: this compound can participate in substitution reactions where the hydroxide group is replaced by other functional groups.

Scientific Research Applications

Methoxyethylmercury hydroxide has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of methoxyethylmercury hydroxide involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to thiol groups in proteins, affecting enzyme activity and cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Methoxyethylmercury Hydroxide

  • Molecular formula : C₃H₈HgO₂
  • Molecular weight : ~295.13 g/mol (analogous to methoxyethylmercury chloride) .
  • Solubility: Moderately soluble in water, ethanol, and acetone .
  • Melting point : Similar to methoxyethylmercury chloride (68–68.5°C) .
Property This compound Methylmercury Hydroxide Phenylmercury Acetate Ethoxyethylmercury Chloride
Molecular Formula C₃H₈HgO₂ CH₃HgOH C₈H₈HgO₂ C₄H₉ClHgO
Molecular Weight ~295.13 232.61 336.74 309.15
Solubility Water, ethanol, acetone Water, organic solvents Low water solubility Similar to methoxyethyl analog
Common Impurities Up to 12% inorganic Hg Lower impurities ≤5 Hg-containing impurities Up to 12% inorganic Hg

Data derived from .

Toxicological Profiles

Acute and Chronic Toxicity

  • This compound : Causes renal damage and neurotoxicity in mammals, with acute exposure leading to systemic effects via dermal or inhalation routes . Chronic exposure studies in rats show a half-life of ~10 days, shorter than methylmercury compounds (~20 days) .
  • Methylmercury hydroxide : Highly bioaccumulative, with severe neurotoxic effects (e.g., Minamata disease) and a longer half-life (~20 days) .
  • Phenylmercury acetate : Less persistent than alkylmercurials but still associated with kidney and liver damage .

Genotoxicity and Mutagenicity

  • Both methoxyethylmercury and methylmercury compounds caused chromosomal aberrations in vitro, but phenylmercury showed weaker genotoxic activity .

Metabolism and Pharmacokinetics

  • This compound : In rats, 10-day half-life with steady-state achieved during prolonged exposure. Excreted primarily via urine and feces .
  • Methylmercury hydroxide : Longer half-life (~20 days) due to stronger binding to sulfhydryl groups in proteins, leading to bioaccumulation in the brain .
  • Ethoxyethylmercury chloride : Similar metabolism to methoxyethyl analogs but with variability in excretion rates .

Key Comparative Insights

Parameter This compound Methylmercury Hydroxide Phenylmercury Acetate
Bioaccumulation Moderate High Low
Neurotoxicity Moderate Severe Low
Genotoxic Potential High (in vitro) Moderate Low
Regulatory Status Restricted Banned/Highly regulated Limited use

Summary based on .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Methoxyethylmercury hydroxide in environmental samples?

  • Methodological Answer : Use hyphenated techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for speciation analysis. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm structural integrity, while X-ray photoelectron spectroscopy (XPS) provides oxidation state information .

Q. What are the primary health risks associated with this compound exposure in laboratory settings?

  • Methodological Answer : Acute exposure can lead to renal failure, neurotoxicity (e.g., tremors, cognitive deficits), and gastrointestinal distress. Chronic exposure is linked to teratogenic effects and irreversible neurological damage. Implement biomonitoring (e.g., urinary mercury levels) and adhere to OSHA’s permissible exposure limits (PELs) for organomercury compounds .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. In ventilated fume hoods, pair with NIOSH-certified respirators (e.g., N95/P100) to prevent inhalation. Decontaminate surfaces with chelating agents like EDTA after spills .

Q. What regulatory considerations apply to this compound in international research collaborations?

  • Methodological Answer : Compliance with the Rotterdam Convention (PIC procedure) is mandatory for cross-border transportation. The EU restricts its use to specific agricultural applications (e.g., sugar beet seed treatment under Directive 79/117/EEC). Maintain documentation for SDS adherence and hazard communication under GHS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity thresholds of this compound across studies?

  • Methodological Answer : Conduct dose-response studies using standardized in vivo models (e.g., Wistar rats) to account for interspecies variability. Validate findings with in vitro renal proximal tubule cell assays. Use meta-analysis frameworks to reconcile differences in exposure durations and mercury speciation .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

  • Methodological Answer : Utilize hepatic microsomal fractions or 3D spheroid cultures to assess demethylation kinetics. Isotopic tracing (e.g., Hg-199) paired with LC-ICP-MS can track metabolite formation. Compare results with inorganic mercury controls to isolate organomercury-specific pathways .

Q. How does the speciation of mercury influence the environmental persistence of this compound?

  • Methodological Answer : Perform sediment-water partitioning experiments under varying redox conditions. Quantify methylation/demethylation rates using stable isotope tracers. Speciation analysis via synchrotron-based X-ray absorption spectroscopy (XAS) can identify Hg-S or Hg-Cl complexes that affect bioavailability .

Q. What methodologies are effective for quantifying low concentrations of this compound in biological tissues?

  • Methodological Answer : Optimize microwave-assisted digestion with nitric acid/hydrogen peroxide, followed by solid-phase extraction (SPE) to isolate mercury species. Quantify via isotope dilution ICP-MS with a detection limit <0.1 ppb. Validate with certified reference materials (CRMs) like DORM-4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.